molecular formula C12H8F3NO B2850461 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine CAS No. 1251914-00-7

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine

Cat. No.: B2850461
CAS No.: 1251914-00-7
M. Wt: 239.197
InChI Key: RZVWLHDBIJYBBX-UHFFFAOYSA-N
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Description

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is an organic compound with the molecular formula C12H8F3NO It is a pyridine derivative characterized by the presence of a methoxy group at the 2-position and a trifluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the trifluorophenyl group to a difluorophenyl or monofluorophenyl group.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the trifluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Difluorophenyl or monofluorophenyl derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluorophenyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(2,4-difluorophenyl)pyridine
  • 2-Methoxy-6-(2,4,6-trichlorophenyl)pyridine

Uniqueness

2-Methoxy-6-(2,4,6-trifluorophenyl)pyridine is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where enhanced lipophilicity and specific electronic interactions are desired. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

2-methoxy-6-(2,4,6-trifluorophenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c1-17-11-4-2-3-10(16-11)12-8(14)5-7(13)6-9(12)15/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVWLHDBIJYBBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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